Ceroplastol

Description

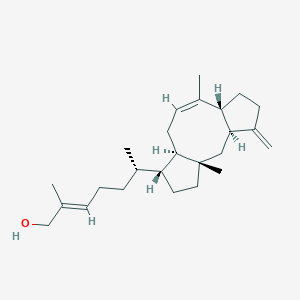

Structure

2D Structure

3D Structure

Properties

CAS No. |

18674-12-9 |

|---|---|

Molecular Formula |

C25H40O |

Molecular Weight |

356.6 g/mol |

IUPAC Name |

(E,6S)-6-[(1S,3S,6R,7R,9Z,11R)-3,10-dimethyl-14-methylidene-6-tricyclo[9.3.0.03,7]tetradec-9-enyl]-2-methylhept-2-en-1-ol |

InChI |

InChI=1S/C25H40O/c1-17(16-26)7-6-8-18(2)22-13-14-25(5)15-23-20(4)9-11-21(23)19(3)10-12-24(22)25/h7,10,18,21-24,26H,4,6,8-9,11-16H2,1-3,5H3/b17-7+,19-10-/t18-,21-,22+,23+,24+,25-/m0/s1 |

InChI Key |

RMOFCIYZKYVKBR-HNSODFLGSA-N |

SMILES |

CC1=CCC2C(CCC2(CC3C1CCC3=C)C)C(C)CCC=C(C)CO |

Isomeric SMILES |

C/C/1=C/C[C@@H]2[C@H](CC[C@]2(C[C@H]3[C@H]1CCC3=C)C)[C@@H](C)CC/C=C(\C)/CO |

Canonical SMILES |

CC1=CCC2C(CCC2(CC3C1CCC3=C)C)C(C)CCC=C(C)CO |

Origin of Product |

United States |

Occurrence and Ecological Relevance of Ceroplastol

Natural Sources and Isolation Context

Terrestrial Biological Systems (e.g., Ceroplastes albolineatus)

Ceroplastol is a known constituent of the wax secreted by the scale insect Ceroplastes albolineatus. scilit.comnih.gov This insect produces a thick, waxy covering that serves as a protective barrier. The wax is a complex mixture of various compounds, including other sesterterpenoids and diterpenoids. nih.govnih.gov The isolation of this compound is achieved through the chemical analysis of this protective wax. Another related sesterterpenoid, this compound II, has also been isolated from insect wax. nih.gov The presence of these compounds in the wax suggests a role in the insect's defense and interaction with its environment.

The genus Ceroplastes, commonly known as wax scales, are pests of various plants. uga.edu These insects feed on plant phloem and secrete a waxy material that covers their bodies, protecting them from environmental stressors and natural enemies. uga.eduresearchgate.net The chemical composition of this wax is crucial for the insect's survival. In addition to sesterterpenoids, the wax of a related species, Ceroplastes pseudoceriferus, has been found to contain a complex mixture of higher fatty acids, unsaponifiable matter, and resin acids. nih.gov

Marine Biological Systems and Associated Microorganisms

While this compound itself has not been explicitly reported from marine biological systems, the broader class of sesterterpenoids is found in a variety of marine organisms, including sponges and corals. researchgate.net These marine sesterterpenoids exhibit a range of biological activities, including antifouling properties. nih.govsphinxsai.comnih.gov For instance, terpenoids isolated from the soft coral Sinularia flexibilis and the gorgonian Muricella sp. have demonstrated significant antifouling activity against the settlement of bryozoan larvae. nih.gov Similarly, various terpenoids from marine sponges have been identified as potent antifouling agents against barnacle larvae. scilit.com The presence and function of sesterterpenoids in these marine ecosystems suggest that if this compound or structurally similar compounds were to be found in marine environments, they could potentially play a role in mediating interactions and preventing biofouling.

Biosynthetic Origin in Producer Organisms

The specific biosynthetic pathway of this compound in Ceroplastes albolineatus has not been fully elucidated. However, the general pathway for sesterterpenoid biosynthesis is understood to proceed through the mevalonate (B85504) (MVA) pathway. neliti.comnih.gov This pathway begins with the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). neliti.com

In fungi, sesterterpenoid synthases are typically chimeric enzymes containing both a prenyltransferase (PT) domain and a terpene synthase (TS) domain. nih.gov The PT domain catalyzes the sequential condensation of IPP units with a starting unit to form the C25 precursor, geranylfarnesyl pyrophosphate (GFPP). researchgate.netneliti.com The TS domain then facilitates the cyclization of GFPP to generate the diverse carbocyclic skeletons of sesterterpenoids. researchgate.netnih.gov It is plausible that a similar enzymatic machinery exists in insects like Ceroplastes albolineatus for the production of cyclic sesterterpenoids like this compound.

Role in Chemical Ecology and Inter-species Interactions

The chemical compounds produced by insects play a crucial role in their interactions with other organisms and their environment. nih.govresearchgate.netwikipedia.org These interactions can be defensive, protecting the insect from predators and pathogens, or they can mediate more complex ecological relationships. mdpi.comnih.govcopernicus.org

Defensive Mechanisms (e.g., Predator Deterrents, Antifouling)

The presence of this compound in the protective wax of Ceroplastes albolineatus strongly suggests a role in chemical defense. uga.eduresearchgate.net While direct studies on the predator deterrent properties of this compound are lacking, sesterterpenoids in other organisms are known to serve as antifeedants and deterrents against herbivores and predators. researchgate.net For example, sesterterpenoids from the plant Colquhounia coccinea have shown defensive functions against generalist insects. nih.gov The waxy coating of scale insects, in general, provides a physical barrier against predators, and the chemical constituents of this wax, including compounds like this compound, likely contribute to this defense by making the insect unpalatable or toxic.

In the context of marine environments, many terpenoids exhibit potent antifouling activity, preventing the settlement of marine organisms on surfaces. nih.govsphinxsai.comnih.gov While this compound is not of marine origin, its chemical structure as a sesterterpenoid suggests it could possess similar properties. This highlights a potential, though unexplored, application of this class of compounds.

Ecological Mediation

The chemical cues produced by insects and plants are fundamental to mediating their interactions. nih.govresearchgate.netrroij.com For herbivorous insects like Ceroplastes albolineatus, the chemical composition of their host plant is a critical factor. researchgate.net These insects have evolved to tolerate and, in some cases, sequester chemical compounds from their host plants for their own defense. For instance, Ceroplastes albolineatus has been shown to sequester pyrrolizidine (B1209537) alkaloids from its host plant, Pittocaulon praecox, and it is suggested that these sequestered alkaloids may protect the most vulnerable life stage of the insect, the crawlers. researchgate.net

While the role of this compound in mediating specific insect-plant interactions has not been detailed, as a component of the insect's external wax layer, it is positioned to be involved in interactions with the host plant surface and with natural enemies. The composition of this waxy layer can influence host plant selection and the susceptibility of the insect to predation and parasitism.

Biosynthetic Pathways and Enzymology of Ceroplastol

Elucidation of Isoprenoid Precursor Pathways

All terpenoids, including sesterterpenoids like ceroplastol, are derived from the fundamental five-carbon (C5) isoprenoid precursors, Isopentenyl Diphosphate (B83284) (IPP) and its isomer, Dimethylallyl Diphosphate (DMAPP). researchgate.netmdpi.commetwarebio.com Nature has evolved two primary and independent metabolic routes for the synthesis of these universal building blocks: the Methylerythritol Phosphate (MEP) pathway and the Mevalonate (B85504) (MVA) pathway. google.comgoogle.com

The Methylerythritol Phosphate (MEP) pathway, also known as the non-mevalonate pathway, is responsible for isoprenoid precursor biosynthesis in most bacteria, cyanobacteria, and the plastids of plants and algae. google.comgoogle.comnih.gov This pathway is generally absent in animals and fungi. nih.gov It begins with the condensation of two primary metabolites, pyruvate (B1213749) and glyceraldehyde 3-phosphate (G3P), which are central intermediates in glycolysis. nih.govrsc.org

The pathway proceeds through a series of seven enzymatic steps to yield both IPP and DMAPP. google.com Key rate-limiting enzymes in this pathway include 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). frontiersin.org The MEP pathway is crucial for the production of essential plastid-derived isoprenoids such as carotenoids, chlorophylls, and certain plant hormones. frontiersin.org While essential for a vast range of organisms, the MVA pathway is the primary route for isoprenoid synthesis in insects, the source of this compound. nih.gov

The Mevalonate (MVA) pathway is the principal route for isoprenoid biosynthesis in most eukaryotes, including animals (such as insects), fungi, and archaea, as well as in the cytoplasm of plants. google.comjetir.orgethz.ch This pathway is fundamental to the production of a wide array of vital compounds, including sterols, ubiquinone, and dolichols. nih.govfrontiersin.org

The MVA pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). mdpi.commetwarebio.com This intermediate is then converted to mevalonate (MVA) by the enzyme HMG-CoA reductase (HMGR), a critical rate-limiting step in the pathway. mdpi.comnih.gov Subsequent phosphorylation and decarboxylation steps convert mevalonate into the essential C5 precursor, IPP, which can then be isomerized to DMAPP. metwarebio.comnih.gov Given that this compound is an insect-derived metabolite, the MVA pathway is the operative route for supplying the foundational C5 units for its biosynthesis. nih.gov

Table 1: Comparison of Isoprenoid Precursor Pathways

| Feature | Methylerythritol Phosphate (MEP) Pathway | Mevalonate (MVA) Pathway |

| Starting Materials | Pyruvate, Glyceraldehyde 3-Phosphate | Acetyl-CoA (3 molecules) |

| Cellular Location | Bacteria, Plant Plastids | Cytosol/ER of Eukaryotes, Archaea |

| Key Intermediate | 2-C-methyl-D-erythritol 4-phosphate | Mevalonate |

| Primary Organisms | Bacteria, Algae, Plants (Plastids) | Animals (Insects), Fungi, Plants (Cytosol) |

| Key Regulatory Enzyme | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | HMG-CoA reductase (HMGR) |

| End Products | Isopentenyl Diphosphate (IPP), Dimethylallyl Diphosphate (DMAPP) | Isopentenyl Diphosphate (IPP), Dimethylallyl Diphosphate (DMAPP) |

Once synthesized, IPP and DMAPP serve as the monomeric units for building longer, linear isoprenoid chains. This elongation occurs through a series of head-to-tail condensation reactions catalyzed by a class of enzymes known as prenyltransferases. google.comnih.gov

The process is initiated by the reaction of the electrophilic DMAPP (the "primer") with the nucleophilic IPP (the "extender unit"). This first condensation yields the C10 compound Geranyl Diphosphate (GPP). nih.govrsc.org Subsequently, GPP can be further elongated by the addition of another IPP molecule to form the C15 Farnesyl Diphosphate (FPP). nih.govrsc.org Another round of condensation with IPP produces the C20 Geranylgeranyl Diphosphate (GGPP). nih.govrsc.org These linear prenyl diphosphates are the direct precursors for monoterpenes (C10), sesquiterpenes (C15), and diterpenes (C20), respectively. mdpi.com

For sesterterpenoids (C25) like this compound, a further elongation step is required to produce the C25 precursor, Geranylfarnesyl Diphosphate (GFPP). researchgate.netpnas.orgresearchgate.net This is typically synthesized by the condensation of FPP with one molecule of IPP or GPP with GGPP, a reaction catalyzed by a specific Geranylfarnesyl Diphosphate Synthase. pnas.org

Characterization of Key Biosynthetic Enzymes

The transformation of simple C5 units into the complex, polycyclic structure of this compound is orchestrated by two main classes of highly specialized enzymes: prenyltransferases, which assemble the linear precursor, and terpene cyclases, which sculpt the final carbon skeleton.

Prenyltransferases, also known as polyprenyl synthases or isoprenyl diphosphate synthases (IDS), are responsible for the sequential elongation of the isoprenoid chain. researchgate.netnih.gov These enzymes catalyze the C-C bond formation between IPP and an allylic diphosphate acceptor (e.g., DMAPP, GPP, FPP). nih.gov They are classified based on the chain length of their final product.

Geranyl Diphosphate Synthase (GPPS): Catalyzes the formation of C10 GPP from DMAPP and IPP. nih.gov

Farnesyl Diphosphate Synthase (FPPS): Catalyzes the formation of C15 FPP from GPP and IPP. nih.govpnas.org

Geranylgeranyl Diphosphate Synthase (GGPPS): Catalyzes the formation of C20 GGPP from FPP and IPP. nih.govfrontiersin.org

In the context of this compound biosynthesis, the most critical prenyltransferase is Geranylfarnesyl Diphosphate Synthase (GFPPS) . This enzyme specifically catalyzes the synthesis of the C25 GFPP, the direct acyclic precursor to sesterterpenoids. pnas.orgresearchgate.net In some organisms, particularly fungi, the GFPPS domain is fused to a terpene cyclase domain in a single bifunctional protein, which is proposed to enhance biosynthetic efficiency by channeling the substrate directly from the synthase site to the cyclase site. pnas.org

Table 2: Key Prenyltransferases and their Products

| Enzyme | Abbreviation | Substrates | Product | Carbon Length | Precursor For |

| Geranyl Diphosphate Synthase | GPPS | DMAPP + IPP | Geranyl Diphosphate (GPP) | C10 | Monoterpenes |

| Farnesyl Diphosphate Synthase | FPPS | GPP + IPP | Farnesyl Diphosphate (FPP) | C15 | Sesquiterpenes, Triterpenes |

| Geranylgeranyl Diphosphate Synthase | GGPPS | FPP + IPP | Geranylgeranyl Diphosphate (GGPP) | C20 | Diterpenes, Tetraterpenes |

| Geranylfarnesyl Diphosphate Synthase | GFPPS | FPP + IPP | Geranylfarnesyl Diphosphate (GFPP) | C25 | Sesterterpenes |

Terpene cyclases, or terpene synthases (TPS), perform the most remarkable and complex reactions in terpenoid biosynthesis. researchgate.netrsc.org These enzymes take the linear prenyl diphosphate precursors, such as GFPP, and convert them into a vast array of cyclic and polycyclic hydrocarbon skeletons. rsc.orgnih.gov This transformation is a hallmark of terpene diversity and is responsible for the specific ring system of this compound.

The general mechanism initiated by a Class I terpene cyclase involves:

Ionization: The enzyme catalyzes the cleavage of the diphosphate group from the linear precursor (e.g., GFPP), generating a highly reactive allylic carbocation. rsc.org

Cascade Cyclization: This carbocation undergoes a series of programmed intramolecular cyclizations (cation-π cascades), rearrangements (hydride and methyl shifts), and other reactions, all dictated by the intricate three-dimensional architecture of the enzyme's active site. researchgate.net

Termination: The reaction cascade is terminated, typically by deprotonation or the addition of a water molecule, to yield the final, stable terpene product. pnas.org

In the case of this compound, a specific sesterterpene synthase takes the C25 precursor GFPP and masterfully guides it through a precise cyclization cascade to form the characteristic 5-8-5 tricyclic carbon framework of the molecule. rsc.orgbeilstein-journals.org The structural complexity and stereochemical precision of the final product are entirely controlled by the cyclase enzyme, which acts as a molecular template to channel the high-energy carbocation intermediates toward a single structural outcome. nih.gov

Oxidoreductases (e.g., Cytochrome P450 enzymes, Non-heme iron oxidases)

Oxidoreductases are a critical class of enzymes that catalyze oxidation-reduction reactions, playing a pivotal role in the late-stage modification of terpenoid skeletons. creative-enzymes.comnih.gov These enzymes introduce functional groups and facilitate rearrangements, which dramatically increases the structural diversity of terpenoids. oup.comresearchgate.net

Cytochrome P450 (CYP450) Monooxygenases: Cytochrome P450 enzymes are a vast superfamily of heme-containing proteins renowned for their versatility as biocatalysts, especially in the biosynthesis of plant secondary metabolites. oup.comnih.gov In terpenoid biosynthesis, CYP450s are the primary drivers of chemical diversification, catalyzing a wide array of reactions such as hydroxylation, epoxidation, and skeletal rearrangements. oup.comsjtu.edu.cn These modifications are crucial for generating the final, bioactive forms of many terpenoids. nih.gov Research into related sesterterpenoids, such as the ophiobolins produced by fungi, has highlighted the role of P450s. For instance, the P450 monooxygenase OblB is involved in the oxidative modification of an ophiobolin precursor to form ophiobolin C. encyclopedia.pubsemanticscholar.org Furthermore, some P450s have been shown to catalyze unexpected cyclization reactions, expanding their known catalytic capacity beyond simple oxidative modifications. chemrxiv.org

Non-heme Iron Oxidases: This is another significant group of oxidative enzymes involved in natural product biosynthesis. Non-heme iron and α-ketoglutarate (αKG) dependent oxygenases, for example, catalyze a remarkable diversity of reactions, including hydroxylation, desaturation, and oxidative rearrangements, using a single ferrous ion cofactor. researchgate.net In fungal meroterpenoid biosynthesis, these enzymes are responsible for creating unique molecular scaffolds. researchgate.net Studies have revealed that heterodimers of non-heme iron enzymes can catalyze multiple, consecutive oxidation steps. acs.orgnih.gov For example, the heterodimer TlxJ-TlxI from Talaromyces purpureogenus catalyzes three distinct oxidation steps, including key hydroxylations that facilitate a subsequent retro-aldol reaction, leading to a complex rearranged skeleton. acs.orgnih.gov FAD-dependent oxidoreductases also contribute significantly to the modification of terpene skeletons, as seen in the biosynthesis of ophiobolins where the unclustered FAD-dependent oxidase OblC catalyzes a dehydrogenation step. encyclopedia.pubsemanticscholar.org

Table 1: Examples of Oxidoreductases in Terpenoid Biosynthesis

| Enzyme Type | Specific Enzyme Example | Function | Substrate/Product Class | Source Organism Example | Reference |

|---|---|---|---|---|---|

| Cytochrome P450 Monooxygenase | OblB | Oxidative modification | Ophiobolins (Sesterterpenoids) | Aspergillus sp. | encyclopedia.pubsemanticscholar.org |

| Non-heme Iron Oxidase (Heterodimer) | TlxJ-TlxI | Hydroxylation, facilitating retro-aldol reaction | Meroterpenoids | Talaromyces purpureogenus | acs.orgnih.gov |

| FAD-dependent Oxidoreductase | OblC | Dehydrogenation | Ophiobolins (Sesterterpenoids) | Aspergillus sp. | encyclopedia.pubsemanticscholar.org |

| Cytochrome P450 Monooxygenase | AriF | Carbocation-mediated cyclization | Eunicellane Diterpenoids | Amycolatopsis arida | chemrxiv.org |

Gene Cluster Identification and Functional Genomics Approaches

The genes responsible for the biosynthesis of secondary metabolites like terpenoids are often physically grouped together on the chromosome in what are known as biosynthetic gene clusters (BGCs). rsc.orgrsc.org The identification and characterization of these BGCs are fundamental to understanding and potentially engineering the production of natural products. mdpi.com

The process of linking a compound to its BGC typically involves a combination of bioinformatics and experimental validation. mdpi.com

Genome Mining and Bioinformatic Prediction: The starting point is often the sequencing of the producer organism's genome. Bioinformatic tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are used to scan the genome and predict the locations of BGCs. mdpi.com Homology-based searches, using known genes from related pathways (such as the ophiobolin BGC), can help identify putative clusters for new compounds. mdpi.commdpi.com

Functional Genomics: Once a putative BGC is identified, its function must be confirmed experimentally. Common approaches include:

Heterologous Expression: The entire predicted BGC is transferred into a well-characterized host organism, such as Aspergillus nidulans or Saccharomyces cerevisiae, which does not naturally produce the compound. acs.orgresearchgate.net If the host then produces the compound of interest, it confirms the cluster's function.

Gene Inactivation: In the native producer, specific genes within the predicted cluster are deleted or silenced, often using CRISPR-Cas9 technology. acs.orgnih.gov If the inactivation of a gene halts the production of the compound, its role in the biosynthetic pathway is confirmed. nih.gov

Transcriptome Analysis: This technique analyzes the expression levels of genes under different conditions, which can help identify genes that are co-regulated and likely part of the same pathway. semanticscholar.org

In the case of the related ophiobolins, these functional genomics approaches have been successfully used to fully elucidate the biosynthetic pathway of ophiobolin K in Aspergillus ustus. semanticscholar.orgnih.gov This involved transcriptome analysis, gene inactivation, and heterologous expression experiments to confirm the roles of the clustered terpene synthase, P450 monooxygenase, and an unclustered FAD-dependent oxidase. semanticscholar.org

Biotransformation Studies of Related Terpenoids

Biotransformation utilizes biological systems, such as microbial cultures, to perform specific chemical modifications on a substrate molecule. oaepublish.comtandfonline.com This approach is a powerful tool for generating novel analogues of complex natural products that may be difficult to synthesize chemically. nih.gov The enzymatic machinery of microorganisms can introduce a variety of functional groups, most commonly hydroxyl groups, onto terpenoid skeletons.

Table 2: Examples of Biotransformation of Terpenoids by Microorganisms

| Parent Compound | Compound Class | Microorganism | Transformation Type | Reference |

|---|---|---|---|---|

| Leucosceptrine (B1249331) | Sesterterpene | Rhizopus stolonifer | Hydroxylation | oaepublish.comtandfonline.com |

| (-)-Ambrox | Sesquiterpene | Fusarium lini | Hydroxylation (mono-, di-, and tri-) | oaepublish.comtandfonline.com |

| (-)-Ambrox | Sesquiterpene | Rhizopus stolonifer | Oxidation and hydroxylation | oaepublish.comtandfonline.com |

| (-)-Guaiol | Sesquiterpene | Cunninghamella elegans | Hydroxylation | oaepublish.com |

| Caryophyllene oxide | Sesquiterpene | Catharanthus roseus (cell culture) | Hydroxylation | tandfonline.com |

Compound Index

Advanced Synthetic Strategies for Ceroplastol and Its Congeners

Methodologies for Constructing the Polycyclic Core

The assembly of the [5-8] bicyclic and [5-8-5] tricyclic systems inherent to Ceroplastol and its analogues requires precise control over stereochemistry and regioselectivity. Various synthetic approaches have been conceptualized and executed, each with its own set of advantages and challenges in the context of these complex natural products. The strategies generally involve the key construction of the eight-membered ring from a suitably functionalized precursor. nih.gov

Formation of the Eight-Membered Ring System ([5-8] Bicyclic, [5-8-5] Tricyclic)

The formation of the central cyclooctane (B165968) ring is a pivotal step in the synthesis of this compound. The inherent entropic and enthalpic barriers to forming medium-sized rings necessitate the use of powerful intramolecular cyclization reactions. Several modern synthetic methods have been explored for this purpose in the broader context of sesterterpenoid synthesis. nih.gov

The Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, has emerged as a powerful tool for the construction of cyclopentenones fused to other rings. Its intramolecular variant is particularly well-suited for the synthesis of complex polycyclic systems.

In a landmark achievement, the asymmetric total synthesis of this compound II utilized a unique intramolecular Pauson-Khand reaction of an allene-yne precursor to construct the challenging [5-8-5] tricarbocyclic core. acs.orgnih.gov This represented the first application of this reaction to forge a synthetically demanding eight-membered ring system in the context of natural product synthesis. acs.orgnih.gov The rhodium-catalyzed reaction proceeded efficiently, demonstrating the viability of this strategy for accessing the sterically congested framework of this compound and related sesterterpenoids. acs.org

Table 1: Key Features of the Intramolecular Pauson-Khand Reaction in this compound II Synthesis

| Feature | Description | Reference |

| Reaction Type | Intramolecular [2+2+1] cycloaddition | acs.orgnih.gov |

| Precursor | Allene-yne | acs.orgnih.gov |

| Product Core | [5-8-5] Tricarbocyclic system | acs.orgnih.gov |

| Significance | First use of Pauson-Khand for an eight-membered ring in natural product synthesis | acs.orgnih.gov |

This successful application underscores the power of the Pauson-Khand reaction to create multiple stereocenters and complex ring systems in a single, convergent step.

Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the formation of cyclic structures, including medium-sized rings. nih.gov While RCM has been successfully employed to construct the [5-8-5] tricyclic core of other sesterterpenoids, such as the ophiobolins, its specific application in a completed total synthesis of this compound has not been prominently reported in recent literature. nih.gov The strategy generally involves the cyclization of a diene precursor, often attached to a pre-existing five-membered ring, to forge the eight-membered ring. The choice of catalyst, often a ruthenium-based complex like the Grubbs or Hoveyda-Grubbs catalysts, is critical for the success of the reaction, especially in sterically hindered systems. nih.gov

The Nozaki-Hiyama-Kishi (NHK) reaction, a chromium(II)-mediated and nickel(II)-catalyzed coupling of a vinyl or allyl halide with an aldehyde, is a highly chemoselective method for carbon-carbon bond formation. Its intramolecular variant is particularly useful for the synthesis of macrocycles and medium-sized rings under mild conditions, tolerating a wide array of functional groups. nih.gov This reaction has been proposed as a potential strategy for the formation of the eight-membered ring in sesterterpenoids. nih.gov However, a specific application of an intramolecular NHK cyclization to construct the core of this compound has not been detailed in the primary literature. The successful use of this reaction in the synthesis of other complex natural products with medium rings suggests its potential viability for this compound congeners. acs.org

Radical cyclizations offer a powerful alternative for the construction of carbocyclic frameworks, often proceeding with high levels of stereocontrol. nih.gov These reactions are initiated by the generation of a radical species, which then undergoes an intramolecular addition to a multiple bond to form the desired ring system. For the synthesis of the [5-8-5] core of sesterterpenoids, strategies involving radical cascades have been developed. nih.gov For instance, a programmed radical cascade was successfully used to forge the 5-8-5 fused ring system of ophiobolins. nih.gov While this demonstrates the potential of radical cyclizations for constructing the this compound skeleton, specific reports on the application of this strategy to this compound itself are not prevalent. The ability of radical reactions to form bonds in sterically congested environments makes them an attractive, albeit underexplored, avenue for this compound synthesis.

A variety of other transition-metal-catalyzed carbocyclization reactions have been developed for the synthesis of polycyclic molecules. These include cycloadditions such as [4+4], [4+2+2], and [5+2+1] reactions, which can efficiently assemble eight-membered rings. nih.gov These methods offer alternative disconnection points in the retrosynthetic analysis of complex targets like this compound. While these metal-catalyzed cycloadditions have been applied to the synthesis of various natural products containing eight-membered rings, their specific use in the total synthesis of this compound has not been a major reported strategy. The continued development of novel catalytic systems may, however, open new avenues for the efficient construction of the this compound core in the future.

Lewis Acid-Promoted Cyclizations and Rearrangements

Lewis acid-promoted reactions are pivotal in constructing complex cyclic systems by activating substrates and facilitating bond formation. In the context of sesterterpenoid synthesis, these reactions can trigger cascade cyclizations and intricate rearrangements to form the core polycyclic skeletons. For instance, a Lewis acid-catalyzed Friedel–Crafts alkylation serves as a key step in forming tricyclic intermediates, which are precursors to the larger tetracyclic framework of related natural products. rsc.org Various Lewis acids, such as aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂), are employed to promote these intramolecular cyclizations. rsc.orgrsc.org The choice of Lewis acid can influence the reaction's yield and diastereoselectivity. rsc.org These methods provide an efficient pathway to key carbocyclic frameworks by transforming acyclic or simpler cyclic precursors into more complex structures through carefully orchestrated bond-forming events. researchgate.netresearchgate.netnih.gov

Convergent Fragment Coupling Strategies

To address this, strategies based on the semi-pinacol rearrangement have been developed. researchgate.netresearchgate.net In this process, two complex fragments can be joined through a 1,2-addition, and a subsequent rearrangement catalyzed by a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) forges the final polycyclic system with the desired quaternary center. nih.govresearchgate.net This methodology has proven effective for creating a variety of fused, spirocyclic, and bridged ring systems found in complex natural products. researchgate.net The successful application of convergent strategies enables the rapid assembly of molecular complexity and provides a flexible platform for synthesizing analogues. nih.gov

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis integrates the precision of biocatalysis with the versatility of traditional organic chemistry, offering a highly efficient route to complex natural products. nih.govnih.gov This approach leverages enzymes to perform specific, often challenging, transformations with high regio- and stereoselectivity under mild conditions. nih.gov For molecules with dense stereochemical features like the fusicoccane diterpenoids, which share the 5-8-5 ring system with this compound, chemoenzymatic methods are particularly powerful. chemrxiv.org

A notable application of this strategy involves a late-stage enzymatic oxidation to install a key tertiary alcohol. chemrxiv.org This step, often difficult to achieve with conventional chemical reagents, can be accomplished cleanly using enzymes, thereby streamlining the synthetic route. The brevity of such a synthesis is often enhanced by combining enzymatic steps with powerful chemical reactions, such as the Nozaki-Hiyama-Kishi (NHK) reaction for fragment coupling and Prins cyclizations for ring formation. chemrxiv.org This synergistic combination of biological and chemical catalysis provides a robust and scalable pathway to valuable natural products and their derivatives. nih.gov

Total Syntheses of this compound Isomers and Related Sesterterpenoids

The total synthesis of this compound and its isomers represents a significant challenge in organic chemistry due to their complex, polycyclic structures featuring multiple stereocenters. These efforts have spurred the development of innovative synthetic strategies and methodologies.

Asymmetric Total Syntheses

Asymmetric total synthesis aims to produce a single enantiomer of a chiral molecule. The first asymmetric total synthesis of the related diterpenoid Hypoestin A was achieved in 15 steps from commercially available (R)-limonene. nih.govacs.org This work also reported the second asymmetric total syntheses of the sesterterpenoids Albolic Acid and this compound II, accomplished in 21 steps. nih.govacs.orgacs.org A key feature of these syntheses is the construction of the challenging and highly functionalized [X-8-5] tricarbocyclic ring systems (where X is 5 or 7). acs.org

These syntheses often begin with readily available chiral starting materials to establish the initial stereochemistry, which is then propagated through the synthetic sequence. mdpi.com The development of such routes is crucial not only for confirming the absolute stereochemistry of the natural products but also for providing access to sufficient quantities of enantiomerically pure material for biological evaluation. nih.gov

Strategies for Stereochemical Control

Achieving precise control over the multiple stereocenters in this compound and its congeners is a central challenge in their synthesis. nih.govresearchgate.net Chemists have devised several elegant strategies to address this, ensuring the correct three-dimensional arrangement of atoms in the final molecule.

One prominent strategy involves a unique intramolecular Pauson-Khand reaction of an allene-yne substrate. nih.govacs.orgacs.org This reaction is particularly noteworthy as it represents the first reported use of this method to construct the synthetically challenging eight-membered ring found in this family of natural products. nih.govacs.org Another powerful method is the lactol-regulated silyloxy-Cope rearrangement, which proceeds through a normally disfavored boat transition state to set key stereocenters. rsc.org

Other techniques employed for stereochemical control include:

Hydroxyl-directed diastereoselective Simmons-Smith cyclopropanation: This reaction is used to install a cyclopropane (B1198618) ring with a specific stereochemistry, which can then be opened regioselectively to establish a bridgehead methyl group at a quaternary center. acs.org

Substrate-controlled reactions: The existing stereocenters in an advanced intermediate guide the stereochemical outcome of subsequent reactions.

Use of chiral catalysts: Asymmetric catalysts can induce enantioselectivity in key bond-forming reactions. mdpi.com

These diverse strategies highlight the ingenuity required to master the complex stereochemical landscape of these molecules.

| Strategy | Key Reaction | Target Ring System | Reference |

| Pauson-Khand Reaction | Intramolecular cyclization of an allene-yne | 5-8-5 tricyclic core | nih.gov, acs.org, acs.org |

| Silyloxy-Cope Rearrangement | Lactol-regulated acs.orgacs.org-sigmatropic rearrangement | 5-8-5 tricyclic core | rsc.org |

| Directed Cyclopropanation | Simmons-Smith reaction followed by reductive opening | Quaternary center installation | acs.org |

Modular Synthetic Approaches

A modular synthetic approach involves designing a synthesis where different components or "modules" can be readily interchanged to produce a variety of related compounds. caltech.edustevens.edu This strategy is exceptionally valuable for creating libraries of natural product analogues for structure-activity relationship (SAR) studies. caltech.edu

Convergent synthetic plans are inherently modular. nih.gov By preparing large fragments of the target molecule independently, chemists can modify one fragment without having to repeat the entire synthetic sequence. For example, in the synthesis of this compound-related compounds, the A-ring and C-ring precursors can be considered as separate modules. By synthesizing different versions of these modules and then combining them using a consistent coupling strategy, a diverse range of final products can be accessed efficiently. This approach facilitates the exploration of the chemical space around the natural product, which is essential for drug discovery and chemical biology research. nih.govcaltech.edu

Challenges and Innovations in Complex Terpenoid Synthesis

The synthesis of complex terpenoids, such as this compound and its congeners, represents a significant undertaking in organic chemistry. These natural products are characterized by intricate, often densely functionalized, and stereochemically rich polycyclic frameworks. nih.gov Their structural complexity, which is the source of their potent biological activities, also presents formidable challenges to chemical synthesis. acs.org However, persistent challenges have spurred the development of highly innovative and powerful synthetic strategies, revolutionizing the approaches to assembling these elaborate molecules.

The primary difficulties in terpenoid synthesis stem from several key structural features:

Stereochemical Complexity: Terpenoids often possess numerous stereocenters, including contiguous and all-carbon quaternary centers, which demand high levels of stereocontrol during synthesis. acs.org

Complex Ring Systems: The construction of fused, bridged, and strained polycyclic systems, particularly medium-sized rings like the eight-membered ring found in the core of many sesterterpenoids, is a persistent challenge. acs.orgnih.gov

Carbocation Chemistry: Nature masterfully uses carbocation-driven cyclization and rearrangement cascades to build complex skeletons from simple precursors. rsc.org Mimicking this efficiency in the lab is difficult, as these high-energy intermediates can lead to a multitude of products, often with low selectivity. nih.gov

To address these hurdles, chemists have developed a range of innovative strategies that blend classic synthetic logic with modern catalytic methods and bio-inspired approaches.

Key Challenges and Innovative Solutions

Modern synthetic chemistry has risen to the challenge of complex terpenoid synthesis by developing novel methodologies. These innovations focus on efficiency, selectivity, and the ability to construct core structural motifs that were previously inaccessible or required lengthy, inefficient routes.

| Challenge | Innovative Solution(s) | Description |

| Construction of Fused Polycyclic Systems | Radical Cascade Processes | Tandem reactions initiated by radicals can rapidly assemble complex polycyclic systems in a single step, mimicking the efficiency of biosynthetic pathways. nih.gov |

| Formation of Medium-Sized Rings | Intramolecular Pauson–Khand Reaction | This reaction has been uniquely applied to the synthesis of challenging eight-membered ring systems, providing direct access to the core tricarbocyclic structures of compounds like Albolic Acid and this compound II. acs.orgnih.govstonybrook.edu |

| Controlling Stereochemistry | Rationally Designed Cascade Reactions | By designing specific molecular scaffolds, chemists can orchestrate a sequence of reactions, such as an oxy-Cope/ene reaction cascade, to control the stereochemical outcome and produce specific epimers. nih.gov |

| Mimicking Biosynthesis | Chemoenzymatic and Bio-inspired Synthesis | This approach combines the precision of enzymatic reactions (e.g., for specific C-H oxidations) with the flexibility of chemical synthesis. miragenews.combeilstein-journals.org Bio-inspired strategies, such as intramolecular [4+2] cycloadditions, are used to construct complex caged frameworks. nih.gov |

| Pathway Efficiency and Yield | Metabolic Engineering & Synthetic Biology | By engineering the biosynthetic pathways of microorganisms, specific terpenoids can be produced in higher yields. This involves optimizing enzyme expression and redirecting metabolic flux toward the desired product. etflin.comnih.govfrontiersin.org |

| Discovery of Novel Pathways | Artificial Intelligence (AI) and Automation | AI is being leveraged to predict enzyme functions and screen for novel terpenoid synthesis components. Automated high-throughput workstations can then rapidly construct and test terpenoid libraries. nih.gov |

Detailed Research Findings in Modern Terpenoid Synthesis

Recent breakthroughs highlight the power of these innovative strategies in the total synthesis of this compound-related sesterterpenoids and other complex terpenoids.

A landmark achievement was the asymmetric total syntheses of Albolic Acid and this compound II. nih.gov A key innovation in this work was the use of an intramolecular Pauson–Khand reaction of an allene-yne to construct the challenging [5-8-5] tricarbocyclic ring system common to these molecules. acs.orgstonybrook.edu This represented the first application of this reaction to access synthetically difficult eight-membered rings in the context of natural product synthesis. nih.gov

Furthermore, the field of chemoenzymatic synthesis has opened new avenues. Researchers have demonstrated that combining chemical methods for building a core molecular scaffold with enzymatic C-H oxidations can install functional groups with high precision at positions that are difficult to access with traditional chemical reagents. miragenews.combeilstein-journals.org For example, a strategy using engineered cytochrome enzymes to selectively oxidize a sclareolide-derived scaffold has enabled the synthesis of four distinct terpenoid natural products, showcasing the power of this "scaffold-hopping" approach. miragenews.com This method not only enhances efficiency but also unlocks access to a wider chemical space from a single precursor. miragenews.com

Bio-inspired strategies continue to provide elegant solutions. For instance, the total synthesis of the caged sesquiterpenoids Artatrovirenols A and B was achieved using a bioinspired intramolecular [4+2] cycloaddition to rapidly form the complex tetracyclic core. nih.gov This approach not only provides a concise route to the natural products but also offers insight into their potential biogenetic pathways. nih.gov

| Synthetic Strategy | Key Reaction / Method | Target Compound(s) | Reference |

| Asymmetric Total Synthesis | Intramolecular Pauson–Khand Reaction | Albolic Acid, this compound II | nih.gov |

| Chemoenzymatic "Scaffold-Hopping" | Enzymatic C-H Oxidation | Merosterolic acid B, Cochlioquinone B, (+)-Daucene | miragenews.com |

| Bio-inspired Synthesis | Intramolecular [4+2] Cycloaddition | Artatrovirenols A and B | nih.gov |

| Heterologous Biosynthesis | Engineered Aspergillus oryzae Strain | Cotylenol, Brassicicenes | beilstein-journals.org |

| Radical Cascade Synthesis | Tandem 8-endo-trig/5-exo-trig Radical Cyclization | (−)-6-epi-Ophiobolin N | nih.gov |

These examples underscore a paradigm shift in complex natural product synthesis. The focus has moved from linear, step-by-step assembly to more convergent and efficient strategies that leverage catalysis, biomimicry, and metabolic engineering to overcome long-standing synthetic challenges.

Structural Modifications and Structure Activity Relationship Sar Studies

Design Principles for Ceroplastol Derivatives and Analogues

The generation of this compound derivatives is not a random process but is guided by several strategic principles that aim to optimize synthetic accessibility and biological relevance. These strategies provide a framework for creating libraries of compounds that can systematically probe the SAR of the natural product.

Diverted Total Synthesis (DTS) is a strategy that leverages a synthetic route developed for a natural product to create a variety of analogues. Instead of completing the synthesis to yield the natural product itself, intermediates along the synthetic pathway are "diverted" and subjected to further chemical modifications. wikipedia.org This approach is highly efficient as it utilizes a common synthetic route to generate multiple related compounds.

For a complex molecule like this compound, a DTS approach would involve identifying late-stage synthetic intermediates with versatile functional groups. These intermediates could then be used as scaffolds to introduce diversity at specific positions of the 5-8-5 tricyclic core, leading to a library of this compound analogues for biological screening. This method allows for systematic modification of the parent structure to probe the importance of different regions of the molecule for its activity. wikipedia.org

Function-Oriented Synthesis (FOS) prioritizes the biological function of a molecule over the exact replication of its complex structure. The core principle is to design and synthesize simplified analogues that retain or even improve upon the biological activity of the parent natural product. beilstein-journals.org This strategy is particularly valuable when dealing with natural products that are difficult to obtain or synthesize, as it aims to create more accessible compounds with comparable or superior function.

In the context of this compound, an FOS approach would begin by identifying the pharmacophore—the essential structural features responsible for its biological activity. Computational modeling and preliminary SAR data would inform the design of simplified scaffolds that present these key features in the correct spatial orientation. The goal would be to create novel molecules that are easier to synthesize yet mimic the functional effects of this compound.

Biology-Oriented Synthesis (BIOS) is a strategy for generating compound libraries that are enriched in biological relevance. It draws inspiration from the structures of known bioactive molecules, such as natural products, to select scaffolds for library synthesis. researchgate.netdntb.gov.uanih.gov The underlying hypothesis is that the structural motifs found in natural products are "pre-validated" by evolution to interact with biological macromolecules.

Applying BIOS to this compound would involve using its dicyclopenta[a,d]cyclooctane skeleton as a starting point for creating a collection of compounds with focused diversity. nih.govresearchgate.net By systematically varying the functional groups and stereochemistry around this biologically relevant core, a library of this compound-inspired molecules can be generated. This approach aims to explore the "biologically relevant" chemical space around the this compound scaffold to discover new compounds with interesting biological profiles. nih.gov

Biosynthesis-Inspired Synthesis leverages nature's own strategies for constructing complex molecules to guide laboratory synthesis. By understanding the biosynthetic pathway of a natural product, chemists can devise synthetic routes that mimic key biological transformations, such as enzymatic cyclizations. beilstein-journals.org This approach can often lead to highly efficient and stereoselective syntheses.

The biosynthesis of sesterterpenoids like this compound proceeds from the linear precursor geranylfarnesyl diphosphate (B83284) (GFPP) through a series of complex cyclization cascades catalyzed by terpene synthases. nih.govnih.gov A biosynthesis-inspired synthesis of this compound analogues would aim to replicate these key cyclization events. For instance, a synthetic strategy could be designed around a biomimetic cascade reaction to construct the characteristic 5-8-5 tricyclic core in a single, efficient step, providing a versatile entry point to a range of novel analogues. beilstein-journals.orgnih.gov

Synthetic Methodologies for Novel this compound Analogues

The creation of new this compound analogues relies on robust and selective synthetic methodologies that allow for the precise modification of its complex structure.

Targeted derivatization is a fundamental approach in SAR studies where specific functional groups within a molecule are chemically modified to assess their contribution to biological activity. This compound possesses several functional groups, including hydroxyl and carboxylic acid moieties, which are prime targets for such modifications.

| Functional Group in this compound | Potential Modification | Resulting Functional Group | Purpose in SAR Study |

|---|---|---|---|

| Hydroxyl (-OH) | Esterification | Ester (-OCOR) | Evaluate role of H-bond donation; modify lipophilicity |

| Hydroxyl (-OH) | Etherification | Ether (-OR) | Remove H-bond donating ability; introduce steric bulk |

| Hydroxyl (-OH) | Oxidation | Ketone/Aldehyde (=O) | Assess impact of H-bond donor removal and change in geometry |

| Carboxylic Acid (-COOH) | Esterification | Ester (-COOR) | Mask charge; increase lipophilicity; study steric effects |

| Carboxylic Acid (-COOH) | Amidation | Amide (-CONR₂) | Introduce H-bond donor/acceptor; alter polarity |

| Carboxylic Acid (-COOH) | Reduction | Alcohol (-CH₂OH) | Remove acidic character; introduce new H-bonding site |

Scaffold Diversity Generation

There is no available information on the systematic generation of diverse molecular scaffolds based on the this compound structure.

Elucidation of Structure-Activity Relationships (SAR)

There are no dedicated SAR studies for this compound that have been published in the accessible scientific literature.

Impact of Structural Features on Biological Observations (General)

Without biological activity data for a range of this compound analogs, it is not possible to detail the impact of its specific structural features on biological observations.

Mechanistic Investigations and Preclinical Pharmacological Studies

In Vitro Pharmacological Investigations

In vitro studies, which are conducted using cells or biological molecules outside their normal biological context, are fundamental to elucidating the pharmacological properties of a compound. For the Ceroplastol family, these investigations have primarily centered on related compounds, providing a framework for understanding their potential bioactivity.

Modulation of Cellular Processes

The modulation of fundamental cellular processes is a hallmark of many bioactive natural products. For the broader class of fusicoccanes and ophiobolins, to which this compound is structurally related, effects on apoptosis (programmed cell death) and cell differentiation have been noted. mdpi.comresearchgate.net

Apoptosis is a crucial process for removing damaged or unwanted cells, and its deregulation is a key feature of diseases like cancer. mdpi.comresearchgate.netnih.gov The related fusicoccane, Fusicoccin-A (FC), has been shown to inhibit the growth of various tumor cell lines and can prime these cells for apoptosis, particularly through the TRAIL signaling pathway. nih.gov Another related compound, Cotylenin A, functions as a "molecular glue" and can induce the differentiation of human myeloid leukemia cells. nih.govchemrxiv.org Ophiobolin A, which shares the 5-8-5 tricyclic core with this compound, has been found to induce a non-apoptotic form of cell death in apoptosis-resistant cancer cells. researchgate.net While these findings point to the potential for this compound to influence key cellular events, direct studies on this compound's specific effects on these processes are not yet extensively documented.

Table 1: Observed Modulation of Cellular Processes by Compounds Structurally Related to this compound

| Compound | Class | Observed Cellular Process | Cell System |

|---|---|---|---|

| Fusicoccin-A | Diterpenoid | Induces apoptosis, inhibits tumor cell growth. nih.gov | Various tumor cell lines |

| Cotylenin A | Diterpenoid | Induces cell differentiation. nih.govchemrxiv.org | Human myeloid leukemia cells |

Molecular Target Identification and Validation

Identifying the precise molecular target of a compound is crucial for understanding its mechanism of action. For the fusicoccane family of diterpenoids, which includes compounds structurally analogous to this compound II, the 14-3-3 proteins have been identified as a primary target. researchgate.netresearchgate.netresearchgate.net These proteins are highly conserved regulatory molecules that act as a central hub in numerous signaling pathways by binding to a multitude of partner proteins. researchgate.netnih.gov

Fusicoccanes like Fusicoccin-A and Cotylenin A act as "molecular glues," stabilizing the interaction between 14-3-3 proteins and their client proteins, which can include key players in cancer-related pathways like C-RAF, p53, and BAD. nih.gov This stabilization can profoundly alter cellular signaling and function. Given that this compound II is a sesterterpenoid with a fusicoccane-like 5-8-5 tricyclic skeleton, it is plausible that it also modulates 14-3-3 protein-protein interactions (PPIs). researchgate.netresearchgate.netdntb.gov.ua However, direct validation of this compound as a 14-3-3 PPI modulator requires further specific investigation.

Chemoproteomics combines chemical tools with mass spectrometry-based proteomics to identify the molecular targets of small molecules on a proteome-wide scale. These powerful techniques are essential for target deconvolution and validating drug-protein interactions in a native biological system. Methods such as thermal proteome profiling (TPP) and affinity-based protein profiling (ABPP) allow researchers to observe how a compound affects protein stability or to directly capture binding partners.

While chemoproteomic strategies are at the forefront of modern drug discovery for identifying both on-target and off-target interactions, specific studies employing these approaches to comprehensively identify the molecular targets of this compound have not been detailed in the available research. The application of such methods would be a critical next step to definitively map the interaction landscape of this compound within the cell.

Exploration of Cellular Pathway Modulation by this compound

The binding of a compound to its molecular target initiates a cascade of events that modulate entire cellular pathways. Based on the likely interaction of the this compound family with 14-3-3 proteins, their effects can be expected to ripple through various stress and signaling networks.

Stress Response Pathways

Cells have evolved intricate stress response pathways to cope with damaging conditions such as oxidative, genotoxic, or metabolic stress. nih.govfrontiersin.org These pathways are critical for maintaining cellular homeostasis and survival. frontiersin.org The 14-3-3 proteins, the putative targets of the this compound class, are known to be a stress-adaptive signaling hub, integrating signals from various stress-activated pathways to coordinate a cellular response. nih.gov By modulating 14-3-3 interactions, fusicoccanes can influence these stress responses. For instance, the general stress response can act as a barrier to cellular reprogramming, and its modulation can allow adaptation to new conditions. frontiersin.orgfrontiersin.org Although a direct link between this compound and specific stress response pathways has not been established, its potential interaction with 14-3-3 proteins suggests it could play a role in modulating these critical survival networks.

Signaling Cascades

Signaling cascades are the primary means by which cells process information and respond to their environment. The modulation of 14-3-3 protein interactions by fusicoccanes directly impacts these cascades. researchgate.netresearchgate.net Since 14-3-3 proteins regulate hundreds of client proteins, their stabilization by a small molecule can have profound and widespread effects on cellular signaling. researchgate.netnih.gov

For example, the stabilization of the 14-3-3/C-RAF complex by Cotylenin A is a key mechanism in its anticancer activity. nih.gov Other client proteins involved in apoptosis and cell cycle control, such as BAD and p53, are also subject to this regulation. nih.gov Furthermore, Fusicoccin-A is known to activate the plasma membrane H+-ATPase in plants by mediating its interaction with 14-3-3 proteins. researchgate.net This diverse range of affected signaling pathways highlights the potential of this compound, as a related sesterterpenoid, to act as a powerful modulator of cellular function. nih.gov

Table 2: Examples of Signaling Proteins and Pathways Modulated by Fusicoccanes via 14-3-3 Interactions

| 14-3-3 Client Protein/Pathway | Downstream Process | Modulating Compound | Potential Effect |

|---|---|---|---|

| C-RAF | Mitogen-activated protein kinase (MAPK) signaling | Cotylenin A nih.gov | Alteration of cell proliferation and survival |

| p53 | Tumor suppression, cell cycle arrest, apoptosis | Cotylenin A nih.gov | Modulation of cancer cell fate |

| BAD | Apoptosis | Cotylenin A nih.gov | Regulation of programmed cell death |

| H+-ATPase | Ion transport, pH regulation | Fusicoccin-A researchgate.net | Alteration of physiological processes in plants |

Preclinical Research Models (General Discussion of In Vitro and In Silico Approaches)

In the preclinical phase of drug discovery and development, the pharmacological and toxicological characteristics of a potential drug candidate are assessed through a combination of in vitro and in vivo testing. nih.gov The process for a small molecule to be considered a viable drug candidate involves ensuring it binds to and inhibits its biological target specifically and selectively, while also possessing suitable physicochemical properties. therapeuticinnovation.com.au Preclinical studies are fundamental for evaluating both the efficacy and the adverse effects of a compound within its therapeutic range. therapeuticinnovation.com.au These studies help to optimize the properties of a drug, support the selection of the best candidates, and inform the design of subsequent clinical trials. pharmtech.com

There is a significant reliance on in vitro (experiments performed outside of a living organism) and in silico (computer-based simulation) models in modern preclinical research. nih.govpharmtech.com These approaches are essential for minimizing the time and cost associated with drug discovery by predicting the pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—and the biological activity of a chemical compound before extensive laboratory work is undertaken. mdpi.com In vitro ADME assays, for instance, are used to investigate parameters such as metabolic stability and potential inhibition of drug-metabolizing enzymes. pharmtech.com Following these initial tests, findings are often validated in in vivo animal studies to understand the compound's behavior in a whole organism. pharmtech.com The integration of these models provides a comprehensive profile of a drug candidate, enabling researchers to make a "go-no-go" decision about advancing the compound to clinical trials. pharmtech.com

Computational Approaches in Preclinical Evaluation

Computational, or in silico, analysis has become an indispensable tool in modern drug discovery, allowing for the prediction of a molecule's properties and interactions without the need for physical laboratory experiments. mdpi.com These methods are diverse and can be broadly categorized into ligand-based and structure-based approaches. nih.gov Ligand-based methods derive structure-activity relationships (SARs) from the structures of known active and inactive compounds, while structure-based methods focus on the metabolizing enzyme itself and its interaction with the ligand. nih.gov A wide array of computational techniques are available, including quantitative structure-activity relationships (QSARs), machine learning models, pharmacophore-based algorithms, protein-ligand docking, molecular dynamics (MD) simulations, and reactivity-focused techniques based on electronic structure calculations. nih.govmdpi.com

In the context of complex natural products like this compound, computational methods have been particularly valuable for understanding intricate reaction mechanisms during synthesis. researchgate.netnih.gov The total synthesis of sesterterpenoids such as this compound II, which feature a challenging [5-8-5] tricyclic ring system, has been aided by quantum mechanical calculations. researchgate.netnih.gov These in silico studies provide critical insights into the stereoselective construction of key structural motifs. researchgate.netnih.gov For instance, quantum mechanical calculations were employed to illustrate the mechanism of a diastereoselective cascade reaction used to assemble the core structure of related polycyclic compounds, clarifying how specific stereocenters are formed. nih.gov This predictive power helps guide synthetic strategy and rationalizes experimental outcomes, accelerating the development of pathways to produce these complex molecules. researchgate.netnih.gov

Table 1: Examples of Computational Approaches in Sesterterpenoid Research

| Computational Method | Application in Research Related to this compound | Finding/Purpose | Reference |

| Quantum Mechanical Calculations | Investigation of the stereoselective mechanism of a retro-hemiketalization/double Michael addition cascade reaction during synthesis. | Provided insight into the diastereoselective formation of three contiguous stereocenters in a complex polycyclic xanthene core, a structure related to sesterterpenoids. | researchgate.net, nih.gov |

| Quantum Mechanical Calculations | Elucidation of the mechanism for the intramolecular Pauson-Khand reaction used to construct the [5-8-5] tricarbocyclic ring system. | Helped to understand the efficient and direct construction of the challenging eight-membered ring system found in this compound II, Albolic Acid, and Hypoestin A. | researchgate.net, nih.gov |

In Vitro Cellular Assays

In vitro cellular assays are a cornerstone of preclinical research, providing a controlled environment to assess the biological activity of a compound on specific cell types. researchgate.net These assays are critical for determining a compound's potential efficacy and cytotoxicity against various cell lines, including those related to cancer. researchgate.net The data generated from these experiments are vital for identifying biologically active molecules and guiding further development. researchgate.net

In the research surrounding the total synthesis of fusicoccanes and ophiobolins, the sesterterpenoid family to which this compound belongs, in vitro studies have been employed to evaluate the biological potential of synthetic intermediates. researchgate.netuni-muenchen.de While specific in vitro data for the final this compound compound is limited in the reviewed literature, the bioactivity of its precursors provides valuable insights. For example, during a total synthesis that also yielded this compound II, a penultimate intermediate demonstrated significant therapeutic potential. researchgate.net This intermediate was found to dramatically reduce the tumorigenic capacity of PANC-1 pancreatic cancer cells in a limiting dilution assay. researchgate.net In a related study, cellular assays confirmed that a synthetic intermediate exhibited potent cytotoxicity against four different cancer cell lines, including PANC-1. researchgate.net Such findings are crucial as they highlight the potential of the underlying molecular scaffold for further development in medicinal chemistry.

Table 2: Examples of In Vitro Cellular Assays in Sesterterpenoid-Related Synthesis

| Assay Type | Cell Line | Compound Tested | Observation | Reference |

| Limiting Dilution Tumor-Initiating Assay | PANC-1 (Pancreatic Cancer) | Penultimate intermediate from a fusicoccane synthesis route. | Dramatically reduced the tumorigenic potential of the cancer cells. | researchgate.net |

| Cytotoxicity Assay | PANC-1 and three other cancer cell lines | Penultimate intermediate 78 from a fusicoccane synthesis. | Exhibited potent cytotoxicity against the tested cancer cell lines. | researchgate.net |

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation (Methodology Focus)

Spectroscopic methods are indispensable for determining the intricate molecular structure of Ceroplastol. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its connectivity, stereochemistry, and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are employed to map out the carbon skeleton and the arrangement of hydrogen atoms.

¹H NMR provides information on the chemical environment and connectivity of protons. The chemical shift (δ) of each proton is indicative of its local electronic environment, while the coupling constants (J) between neighboring protons reveal their spatial relationships. In the case of complex molecules like this compound, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the complete proton and carbon framework.

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon atoms and information about their hybridization and functional group identity. The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the local structure.

Detailed ¹H and ¹³C NMR data for this compound II have been reported in the supporting information of the Journal of the American Chemical Society article detailing its asymmetric total synthesis. acs.org The data presented in such studies are foundational for the definitive structural assignment of the molecule.

Table 1: Representative ¹H NMR Data for this compound II

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data sourced from | J. Am. Chem. Soc. | 2022, 144, 23, 10162-10167 | acs.org |

Table 2: Representative ¹³C NMR Data for this compound II

| Chemical Shift (ppm) | Carbon Type | Assignment |

| Data sourced from | J. Am. Chem. Soc. | 2022, 144, 23, 10162-10167 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups. For this compound, IR spectroscopy would be used to identify the presence of hydroxyl (-OH) groups, carbon-carbon double bonds (C=C), and various C-H bonds within its structure. The O-H stretching vibration, for instance, typically appears as a broad band in the region of 3200-3600 cm⁻¹.

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. The resulting Raman shifts provide information about the vibrational modes of the molecule. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds, such as C-C and C=C bonds in the carbon skeleton of this compound.

Table 3: Expected Infrared Absorption Regions for this compound Functional Groups

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| O-H (Alcohol) | 3600 - 3200 | Stretching (broad) |

| C-H (Alkane) | 3000 - 2850 | Stretching |

| C=C (Alkene) | 1680 - 1620 | Stretching |

| C-O (Alcohol) | 1260 - 1050 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the mass of a molecule can be measured with very high accuracy, allowing for the determination of its elemental formula.

For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would typically be used to generate gas-phase ions of the molecule with minimal fragmentation. The mass-to-charge ratio (m/z) of the molecular ion peak would then provide the exact molecular weight.

Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable information about the structure of the molecule, as the fragmentation often occurs at specific bonds, revealing the connectivity of different structural motifs within this compound.

X-ray Diffraction (XRD) and Scattering (SAXS, WAXS)

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, single-crystal XRD analysis can provide precise information about bond lengths, bond angles, and the absolute stereochemistry of the molecule.

The crystallographic data for this compound II has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition numbers 2165487–2165489 and 2166646, as referenced in the Journal of the American Chemical Society. acs.org This data provides the most accurate and detailed picture of the solid-state structure of this compound II.

For materials that are not single crystals, powder X-ray diffraction (PXRD) can be used to analyze the crystalline nature of the sample. Small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) are techniques used to investigate the nanoscale structure and ordering of materials, which could be applied to study aggregates or formulations of this compound.

Table 4: Representative Crystallographic Data for this compound II

| Parameter | Value |

| Crystal System | Data available from CCDC |

| Space Group | Data available from CCDC |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Source | J. Am. Chem. Soc. 2022, 144, 23, 10162-10167; CCDC 2165487–2165489, 2166646 acs.org |

Microscopic Techniques for Material Characterization (Methodology Focus)

Microscopic techniques are employed to visualize the morphology and surface characteristics of solid samples of this compound.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface topography of a material at high magnification. In SEM, a focused beam of electrons is scanned across the surface of the sample, and the interaction of the electrons with the sample produces various signals that can be used to form an image.

For this compound, SEM would be used to study the morphology of its crystalline form, including the shape, size, and surface features of the crystals. This information is valuable for understanding the physical properties of the solid material. The technique can reveal details about the crystal habit and any potential polymorphs, which can have significant implications for the material's properties.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specified detailed outline. The requested sections focus on advanced analytical and spectroscopic characterization methodologies, for which there is no published research specifically concerning this compound.

The existing body of scientific work on this compound, a sesterterpenoid alcohol isolated from the wax of the insect Ceroplastes ceriferus, primarily concentrates on its total synthesis and structural elucidation through methods other than those specified. rsc.orgacs.orgnih.gov There are no available research findings, data, or data tables detailing the analysis of this compound using the following techniques:

Transmission Electron Microscopy (TEM)

Atomic Force Microscopy (AFM)

Energy-Dispersive X-ray Spectroscopy (EDS)

X-ray Photoelectron Spectroscopy (XPS)

X-ray Fluorescence (XRF)

Furthermore, while chromatographic techniques are fundamental to the isolation and purification of natural products like this compound, specific, detailed research findings for its purity assessment and quantification as required by the outline are not present in the available literature.

Generating content for the requested sections without supporting scientific studies would result in speculation and scientifically inaccurate information, which contravenes the core instructions. Therefore, the article cannot be created as requested.

Chromatographic Techniques for Purity Assessment and Quantification

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) stands as a powerful and indispensable analytical technique for the characterization of complex organic molecules such as this compound. This hyphenated technique synergistically combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, enabling the detailed analysis of compounds in intricate mixtures. mdpi.comrenyi.hu For molecules like this compound, which belong to the broader class of sterol-like compounds, LC/MS provides critical information regarding molecular weight, elemental composition, and structural features. nih.gov

The utility of LC/MS in the analysis of sterols and related compounds is well-documented, offering significant advantages over traditional gas chromatography-mass spectrometry (GC-MS) methods. nih.gov Notably, LC/MS can often be performed without the need for chemical derivatization, which is frequently required in GC-MS to increase volatility and thermal stability. researchgate.net This direct analysis minimizes sample preparation and avoids potential artifacts introduced during derivatization.

In a typical LC/MS workflow for the analysis of a compound like this compound, the sample is first dissolved in a suitable solvent and injected into the liquid chromatograph. The separation is commonly achieved using a reversed-phase column, such as a C18 column, where compounds are separated based on their hydrophobicity. labrulez.com A gradient elution program, where the mobile phase composition is varied over time (e.g., from a higher polarity solvent mixture to a lower polarity one), is often employed to achieve optimal separation of components in a complex sample.

Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source. For sterol-like compounds, atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques. researchgate.net ESI is a soft ionization method that typically generates protonated molecules ([M+H]⁺) or adducts with other cations like sodium ([M+Na]⁺), providing clear molecular weight information. rsc.org

The ions are then transferred to the mass analyzer, such as a time-of-flight (TOF), quadrupole, or ion trap analyzer. High-resolution mass spectrometry (HRMS), often utilizing TOF or Orbitrap analyzers, is particularly valuable as it provides highly accurate mass measurements. nih.gov This precision allows for the determination of the elemental composition of the parent ion and its fragments, which is a crucial step in the identification of unknown compounds and the confirmation of known structures.

Tandem mass spectrometry (MS/MS or MSⁿ) is a further step that provides in-depth structural information. nih.govvu.nl In an MS/MS experiment, a specific precursor ion (e.g., the protonated this compound molecule) is selected, subjected to collision-induced dissociation (CID) to induce fragmentation, and the resulting product ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to elucidate the connectivity of atoms and the positions of functional groups.

While specific LC/MS studies detailing the analysis of this compound are not widely available in the public domain, the methodology for characterizing structurally similar compounds, such as sterols and oxysterols, is well-established. Research on these related compounds demonstrates the utility of LC/MS in identifying and quantifying individual components within complex biological or natural product extracts. nih.gov For instance, studies on oxysterols in biological matrices have successfully employed LC/MS to separate and identify various isomers, which would be challenging with less powerful techniques. nih.gov

The application of advanced LC/MS techniques, such as comprehensive two-dimensional liquid chromatography (LCxLC) coupled with high-resolution mass spectrometry, has shown great promise for resolving highly complex mixtures of lipids and other natural products. vu.nl This approach would be highly applicable to the analysis of crude extracts containing this compound, allowing for its separation from other co-occurring sesterterpenoids and lipids.

The data generated from an LC/MS analysis of this compound would be presented in a format similar to the hypothetical data table below. This table illustrates the type of information that would be obtained, including the retention time (RT) from the chromatography, the accurate mass-to-charge ratio (m/z) of the precursor ion, and the m/z values of the major fragment ions observed in an MS/MS experiment.

Hypothetical LC/MS Data for this compound

| Parameter | Value | Description |

|---|---|---|

| Retention Time (RT) | 12.5 min | The time at which this compound elutes from the LC column under specific chromatographic conditions. |

| Precursor Ion [M+H]⁺ (m/z) | 459.3830 | The mass-to-charge ratio of the protonated molecule, measured with high accuracy. |

| Major Fragment Ion 1 (m/z) | 441.3725 | Corresponds to the loss of a water molecule (H₂O) from the precursor ion. |

| Major Fragment Ion 2 (m/z) | 423.3619 | Corresponds to the subsequent loss of another water molecule. |

| Major Fragment Ion 3 (m/z) | 299.2368 | A characteristic fragment resulting from cleavage of the side chain. |

Note: The data in this table is illustrative and intended to represent the type of results obtained from an LC/MS analysis. It is not based on actual experimental data for this compound.